![molecular formula C30H46O6S B601972 Fulvestrant Impurity 2 CAS No. 1621885-80-0](/img/no-structure.png)
Fulvestrant Impurity 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fulvestrant Impurity 2, also known as Fulvestrant EP Impurity C, is an impurity standard of Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .
Synthesis Analysis
The synthesis of fulvestrant is a 6-stage process, which results in a mixture of two diastereoisomers, Fulvestrant Sulphoxide A and B . The ratio of these isomers is tightly controlled by HPLC .Chemical Reactions Analysis
The analysis of Fulvestrant and its impurities, including Fulvestrant Impurity 2, can be carried out using gas chromatography and high-performance liquid chromatography . The levels of Fulvestrant and related impurities can be quantified using HPLC .科学的研究の応用
Breast Cancer Treatment
Fulvestrant Impurity 2: is primarily studied for its role in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . It acts as an estrogen receptor antagonist, blocking the action of estrogen on cancer cells, which can slow down or stop the growth of certain breast tumors .
Analytical Chemistry
In analytical chemistry, Fulvestrant Impurity 2 is used as a reference compound for the quantification of Fulvestrant in pharmaceutical formulations. Techniques like capillary gas chromatography and high-performance liquid chromatography (HPLC) are employed to analyze the active and inactive ingredients and impurities in Fulvestrant injections .
Pharmacokinetics
The impurity profile of Fulvestrant, including Fulvestrant Impurity 2 , is crucial for understanding the drug’s pharmacokinetics. The impurity levels are quantified using HPLC to ensure the safety and efficacy of the drug .
Drug Formulation
Fulvestrant Impurity 2: plays a role in the development of oil-based pre-filled syringe injection matrix formulations. A novel UPLC-PDA isocratic method has been developed for the quantification of Fulvestrant in these formulations, which is essential for ensuring the correct dosage and stability of the drug .
Stability Testing
Stability-indicating methods are vital for assessing the shelf life and degradation of pharmaceuticalsFulvestrant Impurity 2 is used in stability tests to determine the drug’s behavior under various forced degradation conditions, such as acidic and alkaline hydrolysis, oxidation, photolysis, metallic, and thermal degradation .
作用機序
Target of Action
Fulvestrant, also known as ICI 182,780, is a selective estrogen receptor down-regulator (SERD) . It primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of certain types of breast cancer cells .
Mode of Action
Fulvestrant competitively and reversibly binds to estrogen receptors . This binding leads to a unique mode of action where the estrogen receptors are downregulated . As a result, estrogen is no longer able to bind to these receptors , inhibiting the growth of estrogen-dependent breast cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Fulvestrant is the estrogen signaling pathway . By downregulating the estrogen receptors, Fulvestrant disrupts this pathway, leading to a decrease in the proliferation of estrogen-dependent breast cancer cells .
Pharmacokinetics
Fulvestrant is administered intramuscularly . It is rapidly and extensively metabolized, with the major route of excretion being via the feces (~80-90%) . Less than 1% is excreted in the urine . The pharmacokinetic properties of Fulvestrant contribute to its bioavailability and therapeutic efficacy .
Result of Action
The result of Fulvestrant’s action is the inhibition of the growth of estrogen-dependent breast cancer cells . It has been shown to exhibit exceptionally effective antitumor activity in preclinical models of breast cancer . This success has been attributed to its robust SERD activity despite modest receptor downregulation in patient tumors .
Action Environment
The action of Fulvestrant can be influenced by environmental factors. For instance, the drug is formulated as an oily matrix and is administered as a long-acting intramuscular injection . This formulation and mode of administration can impact the drug’s action, efficacy, and stability . Furthermore, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of SERDs may negatively impact the selection of those molecules that are advanced for clinical development .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Fulvestrant Impurity 2 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-(4-Bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid", "2-(4-Bromophenyl)acetic acid", "Thionyl chloride", "Triethylamine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 4-(4-Bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride derivative using thionyl chloride and triethylamine in ethyl acetate.", "Step 2: Reaction of the acid chloride derivative with 2-(4-Bromophenyl)acetic acid in the presence of triethylamine and methanol to form the desired product.", "Step 3: Purification of the product by recrystallization from a mixture of methanol and water." ] } | |
CAS番号 |
1621885-80-0 |
分子式 |
C30H46O6S |
分子量 |
534.76 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。